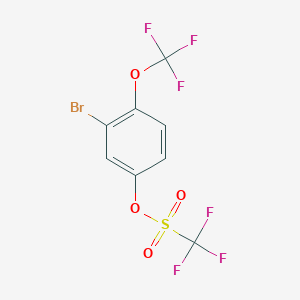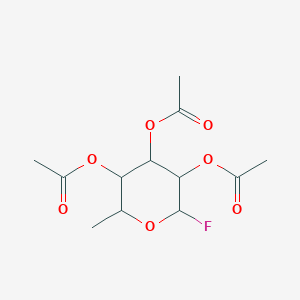
2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride: is a complex carbohydrate derivative used primarily in glycosylation reactions. This compound is a modified form of L-fucose, a deoxy sugar, and is often employed in the synthesis of complex carbohydrates and glycoconjugates .
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acetic anhydride and a fluoride source such as hydrogen fluoride or a fluoride salt under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same chemical reagents and conditions but utilizes larger reactors and more stringent quality control measures to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions: 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride primarily undergoes substitution reactions, particularly in glycosylation processes. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include glycosyl acceptors and catalysts such as Lewis acids (e.g., boron trifluoride) or bases (e.g., sodium methoxide).
Hydrolysis Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products: The major products formed from these reactions are glycosides and glycoconjugates, which are essential in various biological and chemical applications .
科学的研究の応用
Chemistry: In chemistry, 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is used as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. These compounds are crucial for studying carbohydrate-protein interactions and developing glycomimetics .
Biology: In biological research, this compound is used to study cell surface carbohydrates and their roles in cell signaling, adhesion, and immune response. It is also employed in the synthesis of glycoproteins and glycolipids .
Medicine: In medicine, this compound is used in the development of vaccines and therapeutic agents. Its role in glycosylation is critical for the production of biologically active glycoproteins and other glycoconjugates .
Industry: Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of complex carbohydrates for various applications .
作用機序
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The compound reacts with glycosyl acceptors to form glycosidic bonds, facilitated by catalysts such as Lewis acids or bases. This process is essential for the synthesis of complex carbohydrates and glycoconjugates .
類似化合物との比較
- 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl bromide
- 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl chloride
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride
Comparison: 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is unique due to its specific fluoride group, which makes it a more reactive glycosyl donor compared to its bromide and chloride counterparts. This increased reactivity is advantageous in certain glycosylation reactions, making it a preferred choice in specific synthetic applications .
特性
分子式 |
C12H17FO7 |
|---|---|
分子量 |
292.26 g/mol |
IUPAC名 |
(4,5-diacetyloxy-6-fluoro-2-methyloxan-3-yl) acetate |
InChI |
InChI=1S/C12H17FO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3 |
InChIキー |
SAOYKKJFCIMXDB-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)
![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)
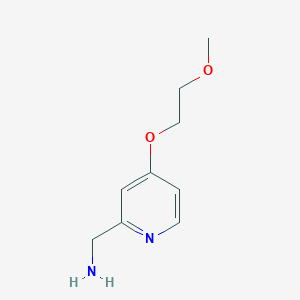

![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
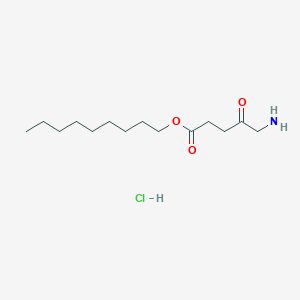
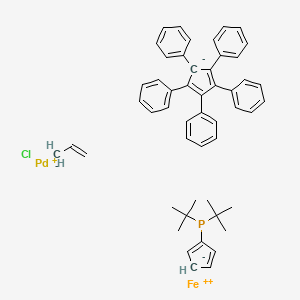
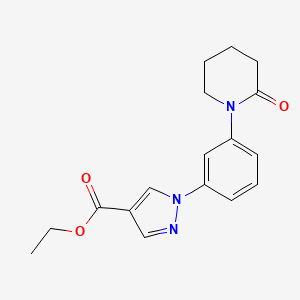
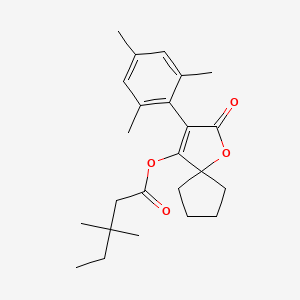
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
